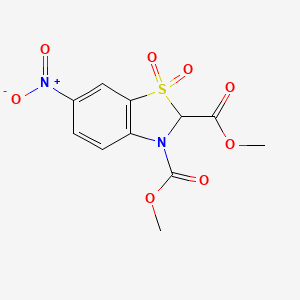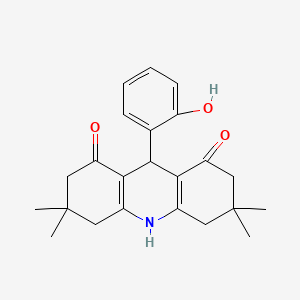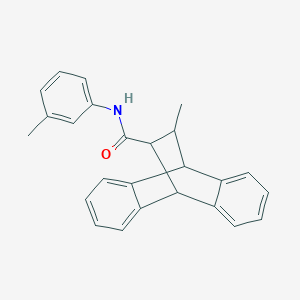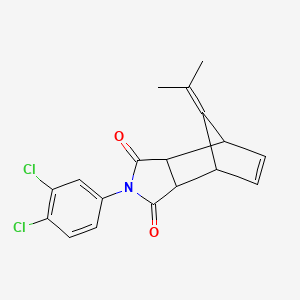![molecular formula C13H8FI2NO B11104030 2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is a synthetic organic compound characterized by the presence of fluorine, iodine, and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL typically involves a multi-step process. One common method includes the condensation of 3-fluoroaniline with 4,6-diiodosalicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(3,4-Dimethylphenyl)imino]methyl}-4,6-diiodophenol: Similar structure but with methyl groups instead of fluorine.
3-Hydroxy-4-{[(4-fluorophenyl)imino]methyl}phenyl octadecanoate: Contains a long alkyl chain, providing different physical properties.
Uniqueness
2-{[(3-FLUOROPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these elements in the same molecule is relatively rare and can lead to unique properties and applications .
Properties
Molecular Formula |
C13H8FI2NO |
|---|---|
Molecular Weight |
467.02 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C13H8FI2NO/c14-9-2-1-3-11(5-9)17-7-8-4-10(15)6-12(16)13(8)18/h1-7,18H |
InChI Key |
JCBURICVUMKODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
![4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103975.png)
![4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11103983.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11103989.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11103990.png)




![Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11104020.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11104028.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11104037.png)
